molecular formula C22H21NO5S B11654466 ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11654466
M. Wt: 411.5 g/mol
InChI Key: DFEIVBOFGDZUAA-AQEWOIMGSA-N
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Description

ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and various aromatic substituents

Preparation Methods

The synthesis of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with 4-methylaniline under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anti-inflammatory activity, it may modulate the activity of inflammatory mediators such as cytokines or prostaglandins .

Comparison with Similar Compounds

ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C22H21NO5S/c1-4-28-22(26)19-20(25)18(12-14-7-10-16(24)17(11-14)27-3)29-21(19)23-15-8-5-13(2)6-9-15/h5-12,24-25H,4H2,1-3H3/b18-12-,23-21?

InChI Key

DFEIVBOFGDZUAA-AQEWOIMGSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)C)O

Origin of Product

United States

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